4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide
Description
4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide is a synthetic benzamide derivative characterized by a morpholine-4-sulfonyl group attached to the para-position of the benzamide scaffold.
Properties
IUPAC Name |
4-acetamido-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-14(23)20-16-4-2-15(3-5-16)19(24)21-17-6-8-18(9-7-17)28(25,26)22-10-12-27-13-11-22/h2-9H,10-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYGAXBMBGTZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide typically involves multiple steps. One common method includes the acylation of 4-aminobenzamide with acetic anhydride to form 4-acetamidobenzamide. This intermediate is then reacted with 4-(morpholine-4-sulfonyl)phenylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of 4-acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide in cancer treatment, particularly in targeting carbonic anhydrase IX (CA IX), an enzyme often overexpressed in various tumors.
Antimicrobial Applications
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity.
Antibacterial Activity
- Broad-Spectrum Efficacy : The compound exhibited notable antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, it showed an inhibition ratio of 80.69% against Staphylococcus aureus at a concentration of 50 µg/mL .
- Biofilm Inhibition : The compound also demonstrated potential in inhibiting biofilm formation, which is critical for bacterial persistence and resistance. Compounds such as 4e and 4g showed significant biofilm inhibition percentages against Klebsiella pneumoniae and other pathogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications of the sulfonamide moiety can enhance biological activity. Variations in the substituents on the benzene ring and the morpholine group have been systematically explored to optimize potency against both cancer and microbial targets .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Breast Cancer Treatment : A study evaluated the anti-proliferative effects of various derivatives of this compound against breast cancer cell lines. Results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis at lower concentrations compared to standard treatments like staurosporine .
- Antimicrobial Efficacy : Another study focused on evaluating the antibacterial properties of derivatives against a panel of pathogens, revealing that specific compounds within this class were effective even at low concentrations, suggesting their potential as novel antibacterial agents .
Mechanism of Action
The mechanism of action of 4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other benzamide derivatives allow for comparisons in terms of synthetic routes , physicochemical properties , and biological activities . Below is a detailed analysis:
Structural Analogues
Physicochemical Properties
- Molecular Weight : The target compound (C₁₉H₂₁N₃O₅S) has a molecular weight of ~403.45 g/mol. Comparatively, CI-994 (C₁₅H₁₅N₃O₂) is lighter (293.30 g/mol), while N4-benzoylsulfathiazole (C₁₉H₁₆N₄O₃S₂) is heavier (436.48 g/mol) .
- Solubility : Sulfonamide-containing derivatives (e.g., N4-benzoylsulfathiazole) typically exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to sulfonamide hydrogen-bonding capacity .
- Synthetic Accessibility: The target compound’s synthesis likely involves sulfonylation of 4-aminophenyl benzamide with morpholine-4-sulfonyl chloride, analogous to methods for N4-acylated sulfonamides .
Biological Activity
4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an acetamido group, a morpholine sulfonyl moiety, and a phenyl ring, which collectively influence its solubility, stability, and biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or interact with cellular receptors. Research indicates that it may function as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism is crucial in therapeutic applications, particularly in targeting cancer cell proliferation and inflammatory responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) at concentrations ranging from 1.52 to 6.31 μM . The mechanism of action often involves the induction of apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity .
| Compound | Cell Line | IC50 (μM) | Apoptosis Induction |
|---|---|---|---|
| 4e | MDA-MB-231 | 1.52 | 22-fold increase |
| 4g | MDA-MB-231 | 6.31 | Significant |
| 4h | MCF-7 | 5.00 | Moderate |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Sulfonamide derivatives are known to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. This activity suggests a dual role in both cancer treatment and inflammatory diseases.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives similar to this compound exhibited potent anti-proliferative effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Sphingomyelinase Inhibition : Another research highlighted the compound's potential role as an inhibitor of neutral sphingomyelinase (nSMase2), which is implicated in Alzheimer's disease progression. By inhibiting nSMase2, this compound could reduce exosome release from brain cells, presenting a novel therapeutic avenue for neurodegenerative diseases .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable oral bioavailability and moderate half-lives in animal models, although further studies are needed to fully characterize these parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
